An In-depth Technical Guide to 4-Ethoxy-2,3-difluorophenol (CAS 126163-56-2)
An In-depth Technical Guide to 4-Ethoxy-2,3-difluorophenol (CAS 126163-56-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Ethoxy-2,3-difluorophenol, a key intermediate in the fields of medicinal chemistry and materials science.
Core Properties and Data
4-Ethoxy-2,3-difluorophenol is a substituted phenol derivative with the chemical formula C₈H₈F₂O₂. Its structure, featuring a difluorinated benzene ring, an ethoxy group, and a hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethoxy-2,3-difluorophenol is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 126163-56-2 | [1][2] |
| Molecular Formula | C₈H₈F₂O₂ | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| Appearance | White to off-white crystals or powder | [2][3] |
| Melting Point | 66.0-80.0 °C | [2][4] |
| Boiling Point | 235 °C | [3] |
| Density | 1.273 g/cm³ | [3] |
| Flash Point | 116 °C | [3] |
| pKa | 8.26 ± 0.23 (Predicted) | [3] |
| Solubility | Sparingly soluble in water. | [5] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group, and complex aromatic signals for the phenyl ring protons, showing coupling to fluorine.
-
¹³C NMR: Aromatic carbons will show characteristic C-F couplings. Signals for the ethoxy group carbons will also be present.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include O-H stretching for the hydroxyl group, C-O stretching for the ether and phenol, and C-F stretching bands. Information from suppliers indicates that FTIR and ATR-IR spectra are available.[1]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 174.14.
Safety and Handling
4-Ethoxy-2,3-difluorophenol is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1][6] It may also cause respiratory irritation.[1]
Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[6]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[6][7]
-
Wash skin thoroughly after handling.[6]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]
Experimental Protocols
Synthesis of 4-Ethoxy-2,3-difluorophenol
A one-pot synthesis method has been described in the patent literature, providing a scalable and efficient route to this compound.[9]
Reaction Scheme:
Caption: One-pot synthesis of 4-Ethoxy-2,3-difluorophenol.
Detailed Methodology:
-
Grignard Reagent Formation: To a reactor under a nitrogen atmosphere, add magnesium turnings and tetrahydrofuran (THF). A catalytic amount of iodine is added to initiate the reaction. A solution of 4-Ethoxy-2,3-difluorobromobenzene in THF is then added dropwise at a controlled temperature (0-60 °C). The reaction mixture is stirred until the starting material is consumed.[9]
-
Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with trimethyl borate. Subsequent hydrolysis with an acid, such as hydrochloric acid, yields 4-Ethoxy-2,3-difluorophenylboronic acid.[9]
-
Oxidation: The boronic acid intermediate is dissolved in methanol, and an aqueous solution of hydrogen peroxide (30-50%) is added dropwise at a controlled temperature (10-40 °C).[9]
-
Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. Water is added to precipitate the crude product. The crude solid is collected by centrifugation.[9]
-
Purification: The crude product is suspended in water, and a small amount of sodium sulfite solution is added to quench any remaining peroxide. The solid is collected by centrifugation. Further purification can be achieved by recrystallization from a suitable solvent such as toluene to yield the final product.[9]
General Purification by Column Chromatography
For laboratory-scale purification to achieve high purity, flash column chromatography is a standard technique.
Workflow for Column Chromatography Purification:
References
- 1. 4-Ethoxy-2,3-difluorophenol | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Ethoxy-2,3-difluorophenol CAS#: 126163-56-2 [m.chemicalbook.com]
- 4. 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. innospk.com [innospk.com]
- 9. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]
